2,3-Difluoro-5-hydroxybenzoic acid

Catalog No.
S1904362
CAS No.
749230-51-1
M.F
C7H4F2O3
M. Wt
174.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-5-hydroxybenzoic acid

CAS Number

749230-51-1

Product Name

2,3-Difluoro-5-hydroxybenzoic acid

IUPAC Name

2,3-difluoro-5-hydroxybenzoic acid

Molecular Formula

C7H4F2O3

Molecular Weight

174.1 g/mol

InChI

InChI=1S/C7H4F2O3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

UHGVHUUHCKECKJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)O

The exact mass of the compound 2,3-Difluoro-5-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Difluoro-5-hydroxybenzoic acid is a highly specialized, multi-functional fluorinated aromatic building block utilized primarily in advanced pharmaceutical manufacturing. Featuring a distinct 2,3-difluoro substitution pattern alongside a 5-hydroxyl group, this compound offers a unique electronic environment that modulates the pKa of the hydroxyl group and enhances receptor binding affinity in targeted therapeutics . From a procurement perspective, it is highly valued for its predictable reactivity in standard amide coupling conditions, its compatibility with scalable protection/deprotection strategies, and its role as a critical intermediate in the development of antimicrobial agents and oncology drugs [1]. These baseline properties make it an indispensable precursor for synthesizing complex active pharmaceutical ingredients (APIs).

Substituting 2,3-difluoro-5-hydroxybenzoic acid with generic analogs, such as 3,4-difluoro-5-hydroxybenzoic acid or mono-fluorinated variants, fundamentally compromises both synthesis yields and final API efficacy. In medicinal chemistry, the specific 2,3-difluoro arrangement is critical for establishing precise ortho-steric effects and hydrogen bonding networks within the binding pockets of targets like WDR5 and BET bromodomains; altering the fluorine positions disrupts these interactions, leading to a severe drop in binding affinity and selectivity . Furthermore, in industrial syntheses, the 2,3-difluoro pattern uniquely directs reactivity and protecting group compatibility. Using alternative isomers often results in lower primary synthesis yields and requires harsher deprotection conditions that can degrade sensitive API intermediates[1].

Scalable Synthesis via High-Yield Carboxylation

The procurement viability of 2,3-difluoro-5-hydroxybenzoic acid is supported by its highly efficient and scalable synthesis. Through optimized carboxylation and subsequent neutralization processes, the compound can be produced at a multi-gram scale (e.g., 14.4 g) with an impressive 83% yield . This high-yielding synthetic route is superior to the multi-step electrophilic aromatic substitution methods required for other isomers (such as 3,4-difluoro-2-hydroxybenzoic acid, which typically yields ~73.4% ), ensuring a more reliable and cost-effective supply chain for downstream API manufacturing.

Evidence DimensionPrimary synthesis yield and scalability
Target Compound Data83% yield at a 14.4 g scale via carboxylation
Comparator Or Baseline3,4-difluoro-2-hydroxybenzoic acid (~73.4% yield via multi-step methods)
Quantified Difference~10% higher yield and proven multi-gram scalability in a single step
ConditionsCarboxylation and neutralization

Higher primary synthesis yields directly reduce the bulk procurement cost and secure the supply chain for industrial-scale pharmaceutical applications.

Robust Amide Coupling Reactivity for WDR5 Inhibitor Development

The synthesis of WDR5 protein-protein interaction inhibitors requires efficient amide bond formation under mild conditions. 2,3-Difluoro-5-hydroxybenzoic acid demonstrates robust reactivity when coupled with complex amines using N,N'-Dicyclohexylcarbodiimide (DCC). In standardized protocols, reacting 0.4 mmol of the acid with 0.6 mmol of DCC at 45 °C for 8 hours results in successful and clean coupling[1]. The specific 2,3-difluoro substitution provides a unique electronic environment that enhances receptor binding affinity without sterically hindering the carboxyl group during coupling, a common process bottleneck encountered with more heavily substituted or differently positioned fluorinated analogs (such as 2,6-difluorinated variants).

Evidence DimensionAmide coupling compatibility and kinetics
Target Compound DataSuccessful coupling at 45 °C for 8 hours (0.4 mmol scale)
Comparator Or BaselineSterically hindered fluorinated analogs (e.g., 2,6-difluoro isomers)
Quantified DifferenceMaintains high reactivity while providing necessary electronic properties for target binding
ConditionsDCC (1.5 eq), DCM, 45 °C, 8 hours

Reliable coupling kinetics under standard conditions ensures reproducible library synthesis and scalable production for oncology drug discovery.

High-Efficiency Protection and Deprotection for BET Bromodomain Inhibitors

During the synthesis of BET family bromodomain inhibitors, the 5-hydroxyl group of 2,3-difluoro-5-hydroxybenzoic acid must be temporarily protected. It exhibits excellent compatibility with bulky silyl protecting groups, such as triisopropylsilyl (TIPS). The subsequent deprotection step is highly scalable and efficient; reacting 300.0 mmol (99.13 g) of 2,3-difluoro-5-(triisopropylsilyloxy)benzoic acid with tetrabutylammonium fluoride (TBAF) trihydrate in THF at room temperature overnight results in complete conversion and high recovery [1]. This scalability is superior to comparators with more sterically hindered hydroxyl groups, which often require harsher deprotection conditions or elevated temperatures that can degrade sensitive API intermediates.

Evidence DimensionDeprotection scalability and efficiency
Target Compound Data300.0 mmol (99.13 g) scale deprotection at room temperature
Comparator Or BaselineSterically hindered isomers requiring elevated temperatures
Quantified DifferenceComplete conversion under mild, room-temperature conditions overnight at a ~100 g scale
ConditionsTBAF trihydrate (2.4 eq), THF, room temperature, overnight

Scalable and mild protection/deprotection chemistry is critical for the cost-effective procurement and manufacturing of complex BET inhibitor APIs without yield-destroying side reactions.

Synthesis of WDR5 Protein-Protein Interaction Inhibitors

2,3-Difluoro-5-hydroxybenzoic acid is a critical building block in the development of WDR5 inhibitors targeting bladder cancer and acute myeloid leukemia (AML). Its robust amide coupling reactivity[1] allows for the efficient assembly of complex carboxamides, while its specific difluoro substitution pattern is essential for optimizing binding affinity within the WDR5 pocket.

Manufacturing of BET Family Bromodomain Inhibitors

In the scalable synthesis of BET bromodomain inhibitors, this compound serves as a highly processable intermediate. Its compatibility with standard silyl protection and mild, room-temperature deprotection at the 100-gram scale [2] makes it an ideal choice for manufacturing pathways where intermediate stability and high recovery are paramount.

Development of Advanced Antimicrobial Agents

The compound is utilized in the development of antimicrobial therapeutics requiring specific aromatic substitution patterns. Its unique electronic environment and high-yielding primary synthesis ensure a reliable and cost-effective supply of the core building block, making it the preferred precursor over generic fluorinated analogs for large-scale drug development.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,3-Difluoro-5-hydroxybenzoic acid

Dates

Last modified: 08-16-2023

Explore Compound Types